7-(3,4-dichlorophenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-Dichlorophenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-(3,4-dichlorophenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common method starts with the reaction of hydrazonyl bromides with active methylene compounds to form tetrasubstituted pyrazole derivatives. These derivatives are then reacted with formamide, formic acid, and triethyl orthoformate to yield pyrazolo[3,4-d]pyrimidine derivatives. Further reactions with benzhydrazide and hydrazine hydrate produce the desired pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
7-(3,4-Dichlorophenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-(3,4-dichlorophenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an adenosine receptor antagonist, blocking the receptor’s activity and thereby modulating various physiological processes . Additionally, it inhibits cyclin-dependent kinase 2 (CDK2), leading to the suppression of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its antitumor and antileukemia activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds are highly potent and selective adenosine receptor antagonists.
The uniqueness of 7-(3,4-dichlorophenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C14H10Cl2N6 |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
10-(3,4-dichlorophenyl)-4-ethyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C14H10Cl2N6/c1-2-12-19-14-9-6-18-22(13(9)17-7-21(14)20-12)8-3-4-10(15)11(16)5-8/h3-7H,2H2,1H3 |
InChI Key |
HFHQSDKBQKKPBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=NC3=C(C2=N1)C=NN3C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.